molecular formula C16H19N3O6S2 B13730734 Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1406-10-6

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13730734
CAS No.: 1406-10-6
M. Wt: 413.5 g/mol
InChI Key: VXRVKZONCBJPFY-UHFFFAOYSA-N
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Description

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a molecular formula of C16H19N3O6S2 This compound is known for its unique bicyclic structure, which includes a thiazolidine ring fused to a β-lactam ring

Preparation Methods

The synthesis of Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This binding prevents the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Comparison with Similar Compounds

Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can be compared with other β-lactam antibiotics, such as penicillin and cephalosporin. While all these compounds share a common β-lactam ring, this compound is unique due to its additional thiazolidine ring and phenylacetyl group, which may confer different biological activities and pharmacokinetic properties .

Similar compounds include:

Properties

CAS No.

1406-10-6

Molecular Formula

C16H19N3O6S2

Molecular Weight

413.5 g/mol

IUPAC Name

sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H19N3O6S2/c1-16(2)12(15(22)25-27(17,23)24)19-13(21)11(14(19)26-16)18-10(20)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,18,20)(H2,17,23,24)

InChI Key

VXRVKZONCBJPFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OS(=O)(=O)N)C

Origin of Product

United States

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